molecular formula C13H7Cl2F2NO B11182082 3,4-dichloro-N-(3,4-difluorophenyl)benzamide

3,4-dichloro-N-(3,4-difluorophenyl)benzamide

Cat. No.: B11182082
M. Wt: 302.10 g/mol
InChI Key: IDTKKWMUTKESHQ-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3,4-difluorophenyl)benzamide is an organic compound with the molecular formula C13H7Cl2F2NO. It is a member of the benzamide family, characterized by the presence of both chloro and fluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3,4-difluorophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3,4-difluorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzamide derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3,4-dichloro-N-(3,4-difluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of chloro and fluoro substituents on the benzene ring, which imparts distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various scientific applications .

Properties

Molecular Formula

C13H7Cl2F2NO

Molecular Weight

302.10 g/mol

IUPAC Name

3,4-dichloro-N-(3,4-difluorophenyl)benzamide

InChI

InChI=1S/C13H7Cl2F2NO/c14-9-3-1-7(5-10(9)15)13(19)18-8-2-4-11(16)12(17)6-8/h1-6H,(H,18,19)

InChI Key

IDTKKWMUTKESHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)F)F)Cl)Cl

Origin of Product

United States

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